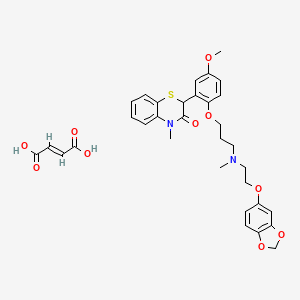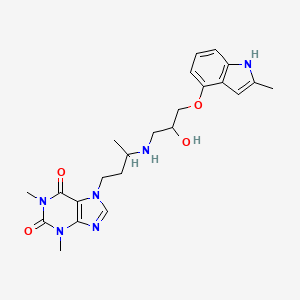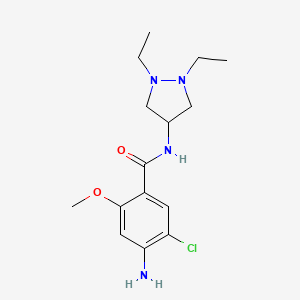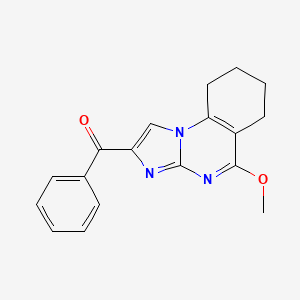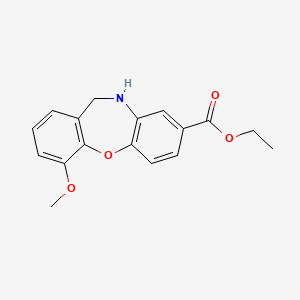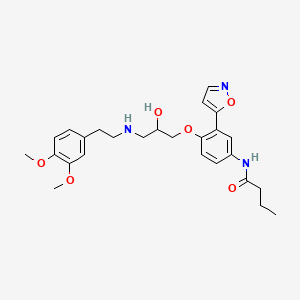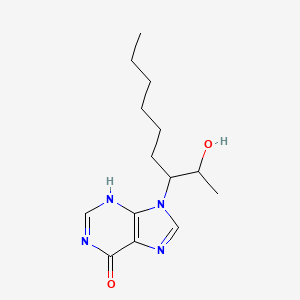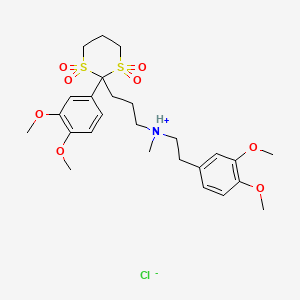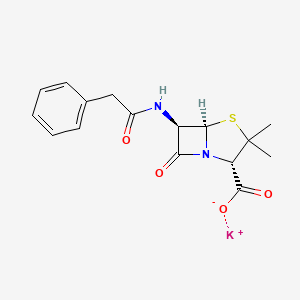
苄青霉素钾
科学研究应用
苄青霉素钾在科学研究中具有广泛的应用:
化学: 它用作分析化学中测定青霉素浓度的标准品。
生物学: 它用于研究细菌细胞壁的合成和抗生素耐药机制。
医学: 它用于治疗各种细菌感染,并且是开发新型抗生素的研究对象。
作用机制
苄青霉素钾通过抑制细菌细胞壁的合成来发挥其作用。它与细菌细胞壁上的青霉素结合蛋白结合,并抑制将肽聚糖链交联的转肽酶。 这导致细胞壁变弱,最终导致细菌细胞裂解死亡 .
生化分析
Biochemical Properties
Penicillin G potassium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . It blocks cell wall formation in growing cells, resulting in the accumulation of uracil nucleotides of muramic acid peptides .
Cellular Effects
Penicillin G potassium is a fast-acting antibiotic that fights bacteria in the body . It is used to treat many different types of severe infections, including strep and staph infections, diphtheria, meningitis, gonorrhea, and syphilis . It acts directly on bacteria in the body and kills these pathogens by weakening their cell walls .
Molecular Mechanism
The molecular mechanism of action of Penicillin G potassium involves the inhibition of cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall’s peptidoglycan . This binding inhibits the cross-linking of peptidoglycan strands, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
After an intravenous infusion of Penicillin G potassium, peak serum concentrations are attained immediately after completion of the infusion . The mean β-phase serum half-life of Penicillin G potassium administered by the intravenous route in ten patients with normal renal function was 42 minutes .
Dosage Effects in Animal Models
In animal models, the effects of Penicillin G potassium vary with different dosages. For example, in horses, rapid intravenous administration of potassium penicillin can cause head shaking/lip smacking, salivation, lacrimation, increased borborygmi, colic, agitation, and soft to liquid feces .
Metabolic Pathways
The biosynthesis of Penicillin G potassium is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium . The increased productivity of industrial strains of P. chrysogenum lays on a careful rebalancing of metabolic pathways .
Transport and Distribution
Penicillin G potassium is supplied as a premixed frozen iso-osmotic solution for intravenous administration . It is intended for intravenous use after thawing to room temperature .
Subcellular Localization
The enzymes involved in the biosynthesis of Penicillin G potassium are compartmentalized at conserved subcellular sites that position pathway enzymes to use common biochemical precursors . The PenM enzyme transports isopenicillin N from the cytoplasm to peroxisomes .
准备方法
合成路线和反应条件: 苄青霉素钾是由青霉菌属的青霉菌发酵合成。发酵液随后进行提取和纯化处理以分离青霉素。 青霉素然后通过与氢氧化钾反应转化为其钾盐形式 .
工业生产方法: 在工业环境中,苄青霉素钾的生产涉及大规模的发酵过程。青霉菌属的青霉菌在受控环境中以富含营养的培养基进行培养。 发酵后,肉汤进行提取、纯化和结晶以获得纯青霉素G,然后与氢氧化钾反应生成苄青霉素钾 .
化学反应分析
反应类型: 苄青霉素钾会发生各种化学反应,包括水解、氧化和取代反应。
常见试剂和条件:
水解: 苄青霉素钾可以在酸性或碱性条件下水解生成青霉素酸。
氧化: 它可以发生氧化反应生成青霉素酸和其他降解产物。
主要生成物:
水解: 青霉素酸
氧化: 青霉素酸和其他降解产物
取代: 取代的青霉素
相似化合物的比较
苄青霉素钾属于天然青霉素类抗生素。类似的化合物包括:
苄青霉素钠: 与苄青霉素钾类似,但为钠盐形式。
氨苄青霉素: 一种广谱青霉素,对革兰氏阳性和革兰氏阴性细菌均有效。
头孢曲松: 第三代头孢菌素,其活性范围比苄青霉素钾更广。
属性
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-LQDWTQKMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-33-6 (Parent) | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045106 | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-98-4 | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Penicillin G potassium targets bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) [, , ]. These enzymes are essential for crosslinking peptidoglycans, the building blocks of the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell growth inhibition and eventually, cell lysis [, , ].
A: Without a functional cell wall, bacteria become susceptible to osmotic pressure changes and eventually lyse, leading to bacterial death [, , ].
ANone: The molecular formula of penicillin G potassium is C16H17KN2O4S, and its molecular weight is 372.48 g/mol.
A: While the provided abstracts don't delve into specific spectroscopic details, several studies mention the use of high-performance liquid chromatography (HPLC) for separating and quantifying penicillin G potassium and its degradation products [, , ]. This technique relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation and detection based on retention time and peak characteristics.
A: The synthesis of cephalosporin G from penicillin G potassium involves a multi-step process. This includes converting penicillin G potassium to penicillin G sulfoxide, followed by dehydration and ring expansion to yield cephalosporin G [, ].
ANone: The provided abstracts don't specifically mention the use of computational chemistry or modeling for penicillin G potassium.
ANone: The provided abstracts don't delve into specific SAR studies for penicillin G potassium.
A: Using buffers, such as acetate buffer, can help maintain a stable pH and prevent degradation of penicillin G potassium solutions, even in the presence of magnesium sulfate [].
A: One study describes the use of penicillin G potassium in a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation aimed to decrease wound contamination, protect exposed bone, and potentially prolong drug release at the application site [].
A: Research has shown that penicillin G potassium admixtures prepared in minibags containing 0.9% normal saline and 5% dextrose in water remain stable for at least 30 days when frozen at -20°C []. Additionally, thawing these frozen admixtures using microwave radiation doesn't significantly impact their antibiotic activity [].
ANone: The provided abstracts do not discuss specific SHE regulations related to penicillin G potassium.
A: A study on broiler chickens demonstrated that administering penicillin G potassium through drinking water significantly reduced mortality caused by necrotic enteritis induced by Clostridium perfringens []. The treatment also led to improvements in growth performance parameters and reduced the severity of necrotic enteritis lesions [].
A: A study in rats suggests that even high doses of penicillin G potassium, comparable to 80 million units per day in a 70 kg human, did not interfere with wound healing [].
A: Adding antimicrobials like amikacin and penicillin G potassium to semen extenders significantly reduces the number of Taylorella equigenitalis colony-forming units in CEM-positive semen []. This reduction in bacterial load minimizes the risk of transmitting CEM during artificial insemination [].
A: Some enterococci strains demonstrate synergism between penicillin and aminoglycosides like streptomycin or kanamycin []. This synergistic effect suggests that combining these antibiotics can be more effective in treating infections caused by such strains compared to using penicillin alone [].
ANone: While the provided research focuses on the efficacy and applications of penicillin G potassium, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safety profiles.
A: Although the provided research doesn't focus on targeted drug delivery strategies for penicillin G potassium, one study explores its incorporation into a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation highlights an effort to achieve localized drug delivery and enhance therapeutic outcomes.
ANone: The provided abstracts don't delve into the use of biomarkers for predicting penicillin G potassium efficacy, monitoring treatment response, or identifying adverse effects.
A: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying penicillin G potassium and its degradation products [, , ]. This method relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation based on retention time and detection based on peak characteristics. Additionally, a flow-injection chemiluminescence method offers a highly sensitive approach for determining penicillin G potassium concentrations [].
A: A study investigated the effectiveness of dissolved air flotation in removing penicillin G potassium from aqueous solutions and found it to be an effective method for reducing both chemical oxygen demand (COD) and penicillin G concentrations []. This finding suggests that such techniques could potentially mitigate the environmental impact of penicillin G potassium.
A: Research has investigated the solubility of penicillin G potassium in mixtures of n-butyl acetate with water, acetic acid, and ethanol at different temperatures []. This information is crucial for developing efficient extraction and purification processes for penicillin G potassium.
ANone: While the provided research primarily focuses on the applications of analytical techniques, it's crucial to consult relevant guidelines and publications for information on validating analytical methods for accuracy, precision, and specificity.
ANone: The provided abstracts don't explore the immunogenic potential of penicillin G potassium.
ANone: The provided abstracts don't delve into interactions between penicillin G potassium and drug transporters.
ANone: The provided abstracts don't provide information on penicillin G potassium's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on penicillin G potassium's antibacterial activity and doesn't delve into its biocompatibility or biodegradability.
ANone: The provided abstracts don't discuss strategies for recycling or managing penicillin G potassium waste.
A: The research primarily relies on standard laboratory techniques, such as high-performance liquid chromatography (HPLC) and cell culture, to investigate penicillin G potassium's properties and applications [, , , , , ].
ANone: Although not explicitly stated in the abstracts, penicillin G potassium played a crucial role in revolutionizing the treatment of bacterial infections, marking a significant milestone in medical history.
A: The use of penicillin G potassium in veterinary medicine for treating infections in animals like horses and chickens highlights its cross-disciplinary applications [, , ]. The research also underscores the need for interdisciplinary collaborations between clinicians, microbiologists, and pharmaceutical scientists to combat antibiotic resistance and develop novel therapeutic strategies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




